The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Field: Organic Chemistry
Application: “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” is a commonly used reagent and intermediate in organic synthesis.
Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
Results: The outcomes obtained would depend on the specific synthesis being performed.
Field: Medicinal Chemistry
Application: Compounds containing a pyrrole ring, such as “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone”, have been found to exhibit a broad range of biological activities.
Results: The specific results or outcomes would depend on the particular biological activity being investigated.
Application: “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” can be used in the synthesis of imidazole containing compounds. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Field: Analytical Chemistry
Application: “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” can be used in chemical analysis.
Method: The specific methods of application or experimental procedures would depend on the particular analysis being performed.
Results: The outcomes obtained would depend on the specific analysis being performed.
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone is an organic compound characterized by the presence of a pyrrole ring substituted with bromine atoms and a phenyl group attached to a carbonyl moiety. Its molecular formula is C_{11}H_{8}Br_{2}N_{1}O, indicating that it contains two bromine atoms, one nitrogen atom, and one oxygen atom in addition to carbon and hydrogen. The structure of this compound features a pyrrole ring, which is a five-membered aromatic ring containing nitrogen, and a phenyl group that contributes to its chemical properties and potential biological activities.
Compounds containing brominated pyrroles have been studied for their biological activities, which may include:
The specific biological activity of (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone would require further empirical studies to elucidate its mechanisms of action and therapeutic potential.
The synthesis of (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone can be achieved through several methods:
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone has potential applications in various fields:
Interaction studies involving (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone could focus on:
Several compounds share structural similarities with (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone. These include:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Bromophenyl methanone | Aromatic ketone | Antimicrobial |
| 5-Bromo-1H-pyrrole | Brominated pyrrole | Anticancer |
| 3-Bromo-N-(phenyl)propanamide | Amide derivative | Anti-inflammatory |
| 2-Methylpyrrole | Methylated pyrrole | Neuroactive |
While these compounds may exhibit some overlapping biological activities due to similar structural motifs, (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone's unique combination of bromination and carbonyl functionality may confer distinct properties that warrant further investigation.
Irritant;Health Hazard